Cas no 2137661-39-1 ({2,4,4-Trimethyl-1-[(oxiran-2-yl)methyl]cyclopentyl}methanol)
![{2,4,4-Trimethyl-1-[(oxiran-2-yl)methyl]cyclopentyl}methanol structure](https://ja.kuujia.com/scimg/cas/2137661-39-1x500.png)
{2,4,4-Trimethyl-1-[(oxiran-2-yl)methyl]cyclopentyl}methanol 化学的及び物理的性質
名前と識別子
-
- {2,4,4-trimethyl-1-[(oxiran-2-yl)methyl]cyclopentyl}methanol
- EN300-624885
- 2137661-39-1
- {2,4,4-Trimethyl-1-[(oxiran-2-yl)methyl]cyclopentyl}methanol
-
- インチ: 1S/C12H22O2/c1-9-4-11(2,3)7-12(9,8-13)5-10-6-14-10/h9-10,13H,4-8H2,1-3H3
- InChIKey: XAVHOSBVNWACBJ-UHFFFAOYSA-N
- ほほえんだ: O1CC1CC1(CO)CC(C)(C)CC1C
計算された属性
- せいみつぶんしりょう: 198.161979940g/mol
- どういたいしつりょう: 198.161979940g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
{2,4,4-Trimethyl-1-[(oxiran-2-yl)methyl]cyclopentyl}methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-624885-1.0g |
{2,4,4-trimethyl-1-[(oxiran-2-yl)methyl]cyclopentyl}methanol |
2137661-39-1 | 1g |
$0.0 | 2023-06-07 |
{2,4,4-Trimethyl-1-[(oxiran-2-yl)methyl]cyclopentyl}methanol 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
{2,4,4-Trimethyl-1-[(oxiran-2-yl)methyl]cyclopentyl}methanolに関する追加情報
Comprehensive Overview of {2,4,4-Trimethyl-1-[(oxiran-2-yl)methyl]cyclopentyl}methanol (CAS No. 2137661-39-1)
{2,4,4-Trimethyl-1-[(oxiran-2-yl)methyl]cyclopentyl}methanol (CAS No. 2137661-39-1) is a specialized organic compound that has garnered significant attention in the fields of fine chemicals, pharmaceutical intermediates, and advanced material synthesis. This compound features a unique cyclopentyl core substituted with trimethyl groups and an oxirane (epoxide) functional group, making it a versatile building block for stereoselective synthesis and polymer chemistry. Its molecular structure combines hydrophobicity with reactivity, enabling applications in epoxy resin modifiers, crosslinking agents, and bioactive molecule design.
The growing demand for high-performance epoxy systems in industries such as automotive coatings, electronics encapsulation, and composite materials has driven research into novel compounds like {2,4,4-Trimethyl-1-[(oxiran-2-yl)methyl]cyclopentyl}methanol. Its oxirane moiety allows for ring-opening polymerization, while the sterically hindered cyclopentane structure enhances thermal stability—a critical factor for sustainable material development. Recent studies highlight its potential in low-VOC formulations, aligning with global trends toward eco-friendly adhesives and green chemistry initiatives.
From a synthetic perspective, the CAS No. 2137661-39-1 compound exemplifies modern molecular architecture strategies. Researchers frequently explore its regioselective reactions with nucleophiles or its use in asymmetric catalysis to construct chiral intermediates for drug discovery. The methanol group further permits derivatization into esters or ethers, expanding utility in specialty surfactants or dendrimer synthesis. Such versatility addresses key challenges in precision medicine and nanotechnology, where tailored molecular properties are paramount.
Analytical characterization of {2,4,4-Trimethyl-1-[(oxiran-2-yl)methyl]cyclopentyl}methanol typically involves NMR spectroscopy, mass spectrometry, and chromatographic purity assays. These techniques confirm the compound's structural integrity and suitability for GMP-grade production. Notably, its low cytotoxicity profile in preliminary assays has sparked interest in biocompatible material applications, particularly for medical device coatings or drug delivery systems.
Market analysts project increased adoption of CAS No. 2137661-39-1 in next-generation adhesives and high-barrier packaging, driven by its balance of reactivity and stability. As industries prioritize circular economy principles, this compound's potential for recyclable thermosets positions it as a candidate for sustainable industrial solutions. Furthermore, its role in click chemistry platforms underscores relevance to modular synthesis—a trending topic in academic research and industrial R&D pipelines.
In conclusion, {2,4,4-Trimethyl-1-[(oxiran-2-yl)methyl]cyclopentyl}methanol represents a compelling case study in functional molecule design. Its dual functionality as both a rigid hydrophobic scaffold and an electrophilic epoxy carrier creates multifaceted opportunities across material science and life sciences. Ongoing innovation in catalytic processes and application-specific formulations will likely amplify its commercial and scientific impact in coming years.
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